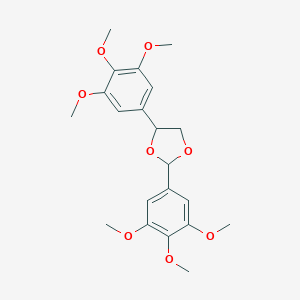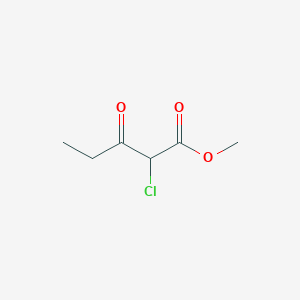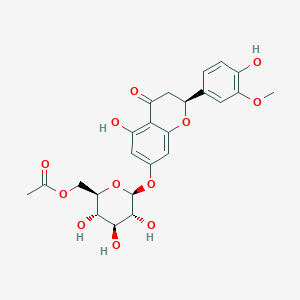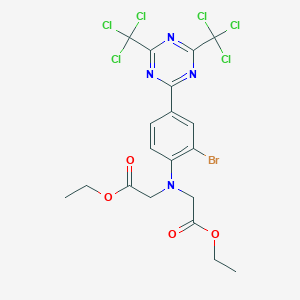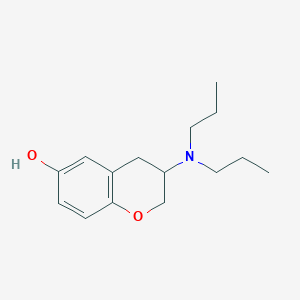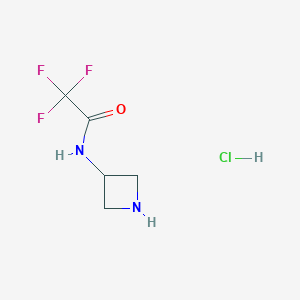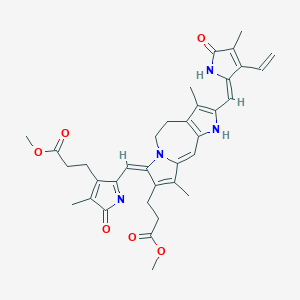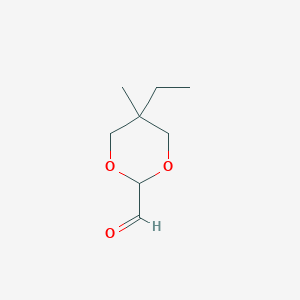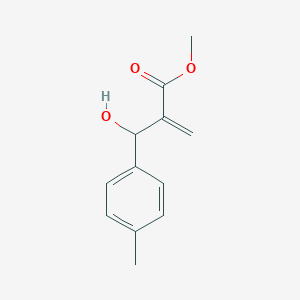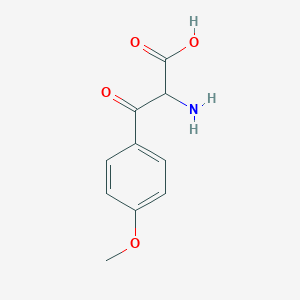
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid, also known as MAP, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. MAP is a derivative of phenylalanine, an essential amino acid that is a building block for proteins. MAP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for a range of research applications.
作用机制
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid acts as an agonist for the mGluR4 receptor, which is a G protein-coupled receptor that is found in the central nervous system. When this compound binds to the receptor, it activates a signaling cascade that results in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release has been found to have a range of effects, including the reduction of pain and anxiety.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been found to have antioxidant properties, which may have implications for the treatment of neurodegenerative disorders. This compound has also been found to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
实验室实验的优点和局限性
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has several advantages as a research tool. It is a selective agonist for the mGluR4 receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, the effects of this compound may be influenced by other factors, such as the presence of other neurotransmitters.
未来方向
There are several potential future directions for research on 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid. One area of research is the development of new drugs that target the mGluR4 receptor. These drugs may have applications in the treatment of a range of neurological disorders, including pain, anxiety, and depression. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is potential for research on the use of this compound as a tool for studying the role of glutamate receptors in the central nervous system.
合成方法
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with acetyl chloride to form N-acetyl-4-methoxyphenylalanine, which is then deacetylated to form this compound. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound from phenylalanine and 4-methoxybenzaldehyde.
科学研究应用
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has potential applications in a range of scientific research areas, including neurobiology, pharmacology, and biochemistry. One of the key areas of research is the study of glutamate receptors, which play a critical role in the central nervous system. This compound has been found to be a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in a range of neurological disorders. This compound has also been found to have potential applications in the development of new drugs for the treatment of pain, anxiety, and depression.
属性
| 121487-17-0 | |
分子式 |
C10H11NO4 |
分子量 |
209.2 g/mol |
IUPAC 名称 |
2-amino-3-(4-methoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
InChI 键 |
JVWJJWRPEYLNOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
同义词 |
Tyrosine, O-methyl--bta--oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




